Isoamyl isovalerate, also known as 3-methylbutyl 3-methylbutanoate, is an organic compound classified as an ester. [, ] It is commonly found in nature as a constituent of various essential oils, contributing to their characteristic aromas. [, ] Specifically, isoamyl isovalerate is a significant component of the essential oil extracted from Micromyrtus striata, comprising 23.0–48.7% of its composition. [] This compound is particularly notable for its fruity, apple-like odor, making it a valuable ingredient in the food and fragrance industries. [, , ]
Isoamyl isovalerate can be synthesized through various methods, including enzymatic and chemical processes. It falls under the category of esters, which are characterized by the presence of a carbonyl group adjacent to an ether linkage. The compound's systematic name reflects its structure: it consists of an isoamyl group (derived from isoamyl alcohol) attached to an isovalerate group (derived from isovaleric acid).
The synthesis of isoamyl isovalerate can be achieved through two primary methods: chemical synthesis using acid catalysis and enzymatic synthesis using immobilized lipases.
Isoamyl isovalerate has the molecular formula and a molar mass of approximately 144.21 g/mol. The structure consists of a five-carbon chain from isoamyl alcohol and a five-carbon chain from isovaleric acid, linked by an ester bond.
Structural Representation:
This representation highlights the carbon backbone and functional groups present in the molecule.
Isoamyl isovalerate can undergo various chemical reactions typical for esters:
The reactions are generally reversible; thus, controlling conditions such as temperature and concentration is crucial for maximizing yield in synthetic applications.
The mechanism for synthesizing isoamyl isovalerate via esterification involves several key steps:
This process can be influenced by factors such as temperature, catalyst type, and reactant concentrations, which dictate the equilibrium position favoring ester formation or hydrolysis.
Isoamyl isovalerate exhibits several notable physical properties:
These properties make it suitable for various applications in flavoring and fragrance formulations.
Isoamyl isovalerate finds applications primarily in the food industry as a flavoring agent due to its pleasant aroma. It is also utilized in perfumery for its fruity scent profile. Additionally, research into its synthesis methods contributes to advancements in biocatalysis and green chemistry practices by promoting environmentally friendly production processes through enzymatic methods.
Isoamyl isovalerate is a branched-chain ester with the molecular formula C₁₀H₂₀O₂, corresponding to an average molecular mass of 172.27 g/mol. Elemental analysis reveals a composition of 69.72% carbon, 11.70% hydrogen, and 18.58% oxygen [6]. The compound arises from the esterification reaction between isovaleric acid (3-methylbutanoic acid) and isoamyl alcohol (3-methylbutan-1-ol). Its condensed structural formula is (CH₃)₂CHCH₂COOCH₂CH₂CH(CH₃)₂ [6] [9], reflecting two isopentane-derived chains linked via an ester functional group. This structure underpins its role in flavor and fragrance applications due to the hydrophobic nature of the alkyl groups [3] [5].
Table 1: Atomic Composition of Isoamyl Isovalerate
Element | Percentage Composition | Atomic Contribution |
---|---|---|
Carbon (C) | 69.72% | 10 atoms |
Hydrogen (H) | 11.70% | 20 atoms |
Oxygen (O) | 18.58% | 2 atoms |
Isoamyl isovalerate exhibits constitutional isomerism but lacks chiral centers, precluding stereoisomerism. The term "isoamyl" denotes the 3-methylbutyl group, yet commercial samples frequently contain isomers such as 2-methylbutyl isovalerate (≤30%) due to analogous alcohol precursors in synthesis [7] [9]. These isomers arise from:
Isoamyl isovalerate is a colorless, mobile liquid with a characteristic fruity aroma. Key physical constants include:
Table 2: Physicochemical Properties of Isoamyl Isovalerate
Property | Value | Conditions |
---|---|---|
Boiling Point | 191–194°C | 760 mmHg |
Density | 0.854–0.858 g/mL | 20–25°C |
Refractive Index (n₂₀D) | 1.411–1.414 | 20°C |
Vapor Pressure | 0.452 mmHg | 25°C |
Solubility in Water | Insoluble | 25°C |
Flash Point | 72–80°C (closed cup) | - |
Spectroscopic techniques provide definitive identification:
Table 3: Spectroscopic Signatures of Isoamyl Isovalerate
Technique | Key Features | Structural Assignment |
---|---|---|
¹H NMR | δ 0.92 (d, 12H) | Methyl groups (–CH₃) |
δ 2.20 (d, 2H) | Methylene α to carbonyl (–CH₂–C=O) | |
δ 3.95 (t, 2H) | Methylene α to oxygen (–O–CH₂–) | |
IR | 1740 cm⁻¹ | Ester carbonyl stretch (C=O) |
1175–1240 cm⁻¹ | Ester C–O stretch | |
MS | m/z 172.146 | Molecular ion ([M]⁺•) |
m/z 70, 57 | Alkyl fragment ions |
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